Molecular Weight Expansion vs. Unsubstituted Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6)
The 2-fluoroethyl substituent increases molecular weight by 46.04 g·mol⁻¹ relative to the unsubstituted parent scaffold [1]. This shifts the compound from the 'fragment' space (MW < 250) into a higher tier of the 'lead-like' chemical space, relevant for projects that have moved beyond initial fragment screening and require slightly larger, more functionalized scaffolds [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 167.22 g·mol⁻¹ (C₁₀H₁₄FN) |
| Comparator Or Baseline | 121.18 g·mol⁻¹ (C₈H₁₁N) – bicyclo[2.2.1]heptane-2-carbonitrile |
| Quantified Difference | +46.04 g·mol⁻¹ (+38.0% increase) |
| Conditions | Computed from molecular formula; verified by vendor-reported data [1] |
Why This Matters
Procurement decisions for library design depend on scaffold coverage across a desired MW range; this compound fills a gap above the parent scaffold that is not served by unsubstituted bicyclo[2.2.1] carbonitriles.
- [1] Kuujia. (2024). CAS 1855816-46-4: MF C10H14FN, MW 167.223266124725. Retrieved from https://www.kuujia.com/cas-1855816-46-4.html View Source
- [2] Congreve, M., Carr, R., Murray, C. and Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. Class-level guidance on fragment vs. lead-like MW cutoffs. View Source
